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Compound of Interest

Compound Name: Brachynoside heptaacetate

Cat. No.: B1180753 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Brachynoside heptaacetate, a fully acetylated derivative of the natural phenylpropanoid

glycoside, Brachynoside. The parent compound, Brachynoside, was first isolated from

Clerodendron brachyanthum SCHAUER and identified as 2-(3,4-dimethoxyphenyl)ethyl 3-O-α-

L-rhamnopyranosyl-4-O-(3,4-dihydroxycinnamoyl)-β-D-glucopyranoside. The heptaacetate

derivative is formed by the acetylation of all seven free hydroxyl groups.

This document presents predicted spectroscopic data for Brachynoside heptaacetate, based

on the established structure of the parent compound and known effects of acetylation on

spectroscopic profiles. Detailed experimental protocols for the synthesis of Brachynoside
heptaacetate and the acquisition of its spectroscopic data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for

Brachynoside heptaacetate. This data is derived from the known structure of Brachynoside

and general principles of spectroscopic shifts upon acetylation, as the experimental data for the

parent compound was not publicly available.

Mass Spectrometry (MS)
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Parameter Predicted Value

Molecular Formula C₄₅H₅₄O₂₂

Molecular Weight 946.90 g/mol

Predicted [M+Na]⁺ m/z 969.31

Ionization Mode Electrospray Ionization (ESI), Positive Mode

Infrared (IR) Spectroscopy
Predicted Peak (cm⁻¹) Assignment

~2950 C-H stretching (aliphatic and aromatic)

~1750 C=O stretching (acetyl carbonyls)

~1640 C=C stretching (alkene and aromatic)

~1600, ~1515 Aromatic C=C stretching

~1220 C-O stretching (acetyl)

~1050 C-O stretching (glycosidic bonds)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Proton Assignment Predicted Chemical Shift (δ, ppm)

Acetyl Protons (7 x CH₃) 1.90 - 2.20 (s, 21H)

Aromatic Protons (Cinnamoyl & Phenyl) 6.80 - 7.60 (m)

Methoxy Protons (2 x OCH₃) ~3.85 (s, 6H)

Sugar Protons (Glucose & Rhamnose) 3.50 - 5.50 (m)

Ethyl Linker Protons (-O-CH₂-CH₂-Ar) 2.80 - 4.20 (m)
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Acetyl Carbonyls (7 x C=O) 169.0 - 171.0

Cinnamoyl Carbonyl (C=O) ~165.0

Aromatic & Alkene Carbons 110.0 - 155.0

Glycosidic Anomeric Carbons (C-1', C-1'') 95.0 - 105.0

Sugar Carbons (Glucose & Rhamnose) 60.0 - 80.0

Methoxy Carbons (2 x OCH₃) ~56.0

Ethyl Linker Carbons (-O-CH₂-CH₂-Ar) 30.0 - 70.0

Acetyl Methyls (7 x CH₃) 20.0 - 21.0

Experimental Protocols
The following are detailed methodologies for the synthesis of Brachynoside heptaacetate and

the acquisition of its spectroscopic data.

Synthesis of Brachynoside Heptaacetate
Dissolution: Dissolve Brachynoside (1 equivalent) in a suitable volume of anhydrous

pyridine.

Acetylation: Add an excess of acetic anhydride (at least 7 equivalents) to the solution. The

reaction is typically stirred at room temperature.

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC)

until the starting material is fully consumed.

Quenching: Upon completion, the reaction is quenched by the addition of methanol.
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Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in

an organic solvent like ethyl acetate and washed sequentially with dilute HCl, saturated

aqueous NaHCO₃, and brine.

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

The crude product is purified by column chromatography on silica gel to yield pure

Brachynoside heptaacetate.

Spectroscopic Analysis
Mass Spectrometry (MS): High-resolution mass spectra are to be acquired using an

electrospray ionization time-of-flight (ESI-TOF) mass spectrometer in positive ion mode.

Samples should be dissolved in methanol and infused directly.

Infrared (IR) Spectroscopy: The IR spectrum is to be recorded on a Fourier-transform

infrared (FTIR) spectrometer using KBr pellets. A small amount of the sample is mixed with

dry KBr powder and pressed into a thin, transparent disk.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be

recorded on a 400 MHz or higher field NMR spectrometer. The sample should be dissolved

in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of

Brachynoside heptaacetate.
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Caption: Workflow for the synthesis and spectroscopic analysis of Brachynoside
heptaacetate.
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Caption: Relationship between Brachynoside, its heptaacetate derivative, and analytical

methods.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Brachynoside Heptaacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1180753#brachynoside-heptaacetate-
spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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